tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC14658413
Molecular Formula: C15H16Cl2N2O2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16Cl2N2O2 |
|---|---|
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3 |
| Standard InChI Key | DRVFLGFEKZURJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (IUPAC name: tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate) features a pyrazole ring substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 3-position with a tert-butyl ester. The dichlorobenzyl moiety introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, which may influence electronic interactions in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂N₂O₂ |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
| InChI Key | DRVFLGFEKZURJG-UHFFFAOYSA-N |
| PubChem CID | 125725474 |
Spectroscopic and Computational Data
The compound’s InChI string (InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3) provides a standardized representation of its connectivity. Mass spectral data for structurally related pyrazole-carboxamide derivatives, such as 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-N-isopropyl-1H-pyrazole-5-carboxamide, reveal characteristic fragmentation patterns under electrospray ionization (ESI) conditions, including losses of the tert-butyl group (−56 Da) and dichlorobenzyl moiety . While direct spectral data for the carboxylate derivative are unavailable, computational models predict a logP value indicative of moderate lipophilicity, aligning with its potential for membrane permeability .
Synthesis and Chemical Reactivity
Stability and Functional Group Reactivity
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
While experimental solubility data are lacking, the compound’s tert-butyl ester likely confers limited water solubility (<1 mg/mL) but enhanced organic solvent compatibility (e.g., DMSO, ethanol). The ClogP value, estimated at 3.8 using PubChem tools, indicates a preference for lipid-rich environments.
Metabolic Considerations
In vivo, esterases may hydrolyze the tert-butyl group to generate the corresponding carboxylic acid, which could undergo conjugation (e.g., glucuronidation) prior to excretion . The dichlorobenzyl moiety’s metabolic fate remains speculative but may involve hepatic cytochrome P450-mediated dechlorination .
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